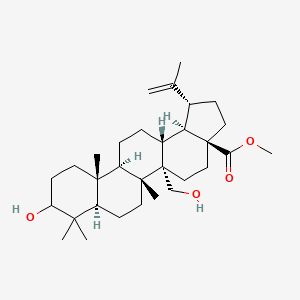

3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triterpenoids like "3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester" are significant due to their diverse biological activities and potential therapeutic applications. They are widely found in nature, especially in plants, and have been the subject of extensive research to understand their chemical structure, synthesis, and properties.

Synthesis Analysis

The synthesis of related triterpenoid compounds involves various chemical reactions, starting from basic triterpenes like betulinic acid. For example, the synthesis of N-[3-oxo-20(29)-lupen-28-oyl]-glycine involved the acylation of betulonic acid, showcasing the chemical transformations possible with lupen-type triterpenoids (Zhang Xiao, 2011).

Molecular Structure Analysis

Structural elucidation of triterpenoids involves spectroscopic methods such as FT-IR, 1H-NMR, and MS spectra. These techniques help in determining the molecular structure and the arrangement of functional groups within the compound. For instance, the structure of various lupen-type triterpenoids was established through detailed spectroscopic analysis, highlighting the importance of these methods in understanding the compound's molecular framework (Z. Z. Ma et al., 2000).

Chemical Reactions and Properties

Triterpenoids undergo a range of chemical reactions, including acetylation, hydrolysis, and oxidation, which modify their structure and potentially their biological activity. The reactivity of specific functional groups within the triterpenoid molecules allows for the synthesis of derivatives with enhanced or altered properties. For example, the conversion of lup-20(29)-en-28-oic acid into various derivatives has been explored to evaluate their biological activities, demonstrating the chemical versatility of these compounds (Prince Prashant Sharma et al., 2016).

Wissenschaftliche Forschungsanwendungen

DNA Topoisomerase II Inhibition : This compound was identified as a DNA topoisomerase II inhibitor with significant potency (IC50 = 8.9 µM/mL) (Ma, Hano, Nomura, & Chen, 2000).

Cytotoxic Activity : A study synthesized a related compound, N-[3-oxo-20(29)-lupen-28-oyl]-glycine, and found it to display stronger activity than betulinic acid in resisting tumor development, particularly against certain human carcinoma cell lines (Zhang Xiao, 2011).

Cancer Cell Line Cytotoxicity : Several compounds related to 3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester, isolated from the root bark of Helicteres angustifolia, showed significant cytotoxic activities against various human cancer cell lines (Pan, Chen, Lee, & Chen, 2008).

Antimicrobial and Antiulcer Activities : Triterpenoids similar to 3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester showed antimicrobial and antiulcer activities, with one compound exhibiting high docking scores against gastric H+/K+ ATPase (Gamal, Abo-El-Seoud, & Attia, 2021).

Anticancer and Anti-inflammatory Activities : Other related triterpenes demonstrated potential anti-inflammatory and anticancer activities, as tested on various human cell lines (Fu et al., 2005).

Apoptotic Effects on Leukemia Cell Lines : Lupane-type triterpenes, similar in structure to the subject compound, showed apoptotic effects on leukemia cell lines, suggesting their potential as antineoplastic agents (Valencia-Chan et al., 2022).

Wirkmechanismus

Safety and Hazards

“3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester” is intended for research and development use only and is not recommended for medicinal, household, or other uses . Detailed safety data sheet (SDS) including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, etc., should be referred to for safe handling .

Eigenschaften

IUPAC Name |

methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4/c1-19(2)20-10-15-30(26(34)35-7)16-17-31(18-32)21(25(20)30)8-9-23-28(5)13-12-24(33)27(3,4)22(28)11-14-29(23,31)6/h20-25,32-33H,1,8-18H2,2-7H3/t20-,21+,22-,23+,24?,25+,28-,29+,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBDDJDCLTYODS-POXQFGHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151636.png)

![(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151638.png)